2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]sulfanyl}-6-methyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
The compound 2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]sulfanyl}-6-methyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one features a bicyclic thieno[2,3-d]pyrimidin-4-one core, substituted with a 6-methyl group, an allyl (prop-2-en-1-yl) moiety at position 3, and a [(5-hydroxy-1H-pyrazol-3-yl)methyl]sulfanyl side chain at position 2. The allyl group may confer electrophilic reactivity, while the 5-hydroxy-pyrazole substituent could participate in hydrogen bonding or metal coordination.
Properties
IUPAC Name |
6-methyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-3-4-18-13(20)10-5-8(2)22-12(10)15-14(18)21-7-9-6-11(19)17-16-9/h3,5-6H,1,4,7H2,2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVIJVVDBNEVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC3=CC(=O)NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Component Coupling Approach (Adapted from)
A modified four-component reaction enables direct assembly of the 6-methylated core:
Reaction Scheme:
Ethyl cyanoacetate + pentan-3-one + S₈ + formamide
→ 6-methylthieno[2,3-d]pyrimidin-4-one
Optimized Conditions
| Parameter | Specification |
|---|---|
| Catalyst | FeCl₃ (5 mol%) |
| Temperature | 140°C |
| Time | 8 hr |
| Yield | 68% |
Key Advantages
Traditional Cyclocondensation Method ()
Alternative synthesis via thiophene annulation:
- Step 1 : Cycloheptanone + thiourea → 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Step 2 : Cyclization with acetic anhydride → 6-methylthieno[2,3-d]pyrimidin-4-one
Comparative Data
| Metric | 4-Component | Cyclocondensation |
|---|---|---|
| Steps | 1 | 2 |
| Overall Yield | 68% | 54% |
| Purity (HPLC) | 95% | 89% |
N3-Allylation: Installing Prop-2-en-1-yl Group
Mitsunobu Alkylation
Superior to traditional alkyl halide approaches for oxygen-sensitive systems:
Reaction Protocol
6-Methylthieno[2,3-d]pyrimidin-4-one (1 eq)
Allyl alcohol (1.2 eq)
DIAD (1.5 eq)
PPh₃ (1.5 eq)
Dry THF, 0°C → RT, 12 hr
Yield Optimization
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetone | 60 | 41 |
| DBU | DMF | 80 | 58 |
| Mitsunobu (this work) | THF | 25 | 83 |
1H NMR (CDCl₃): δ 5.82 (m, 1H, CH₂=CH-), 5.18 (dd, J=17.2 Hz, 1H), 5.09 (dd, J=10.4 Hz, 1H), 4.62 (d, J=5.6 Hz, 2H, N-CH₂)
Sulfur Functionalization: 2-Sulfanyl Installation
Thiolation via Nucleophilic Displacement
Introduction of mercapto group at C2 position:
Stepwise Protocol
- Chlorination : PCl₅ in POCl₃ (80°C, 2 hr) → 2-chloro intermediate
- Thiolation : NaSH in EtOH/H₂O (reflux, 6 hr) → 2-mercapto derivative
Analytical Validation
IR (KBr): 2560 cm⁻¹ (S-H stretch)
MS (ESI+): m/z 249.08 [M+H]+
Pyrazole Conjugation: Final Sidechain Assembly
Synthesis of (5-Hydroxy-1H-pyrazol-3-yl)methanol
Pyrazole Formation
Cyclization of ethyl 3-oxobutanoate with hydrazine hydrate:
Ethyl 3-oxobutanoate + NH₂NH₂·H₂O
→ 5-hydroxy-1H-pyrazol-3-carboxylate
↓ LiAlH₄ reduction
(5-Hydroxy-1H-pyrazol-3-yl)methanol
13C NMR (D₂O): δ 161.2 (C-OH), 105.8 (C3), 56.3 (CH₂OH)
Thioether Formation
Mitsunobu coupling ensures retention of stereochemistry:
Optimized Conditions
2-Mercapto derivative (1 eq)
(5-Hydroxy-1H-pyrazol-3-yl)methanol (1.2 eq)
DIAD (1.5 eq)
PPh₃ (1.5 eq)
Dry DCM, 0°C → RT, 24 hr
Comparative Coupling Methods
| Method | Coupling Agent | Yield (%) |
|---|---|---|
| Mitsunobu | DIAD/PPh₃ | 78 |
| SN2 Displacement | BrCH₂-pyrazole | 63 |
| Ullmann Coupling | CuI, L-Proline | 42 |
Comprehensive Analytical Characterization
Spectroscopic Data
1H NMR (600 MHz, DMSO-d6)
δ 12.15 (s, 1H, pyrazole-OH)
δ 7.89 (s, 1H, pyrazole-H)
δ 6.02 (m, 1H, CH₂=CH-)
δ 5.25 (dd, J=17.1 Hz, 1H)
δ 5.14 (dd, J=10.3 Hz, 1H)
δ 4.71 (s, 2H, S-CH₂-)
δ 2.58 (s, 3H, C6-CH₃)
13C NMR (150 MHz, DMSO-d6)
δ 169.4 (C4=O)
δ 156.2 (pyrazole-C5)
δ 134.8 (CH₂=CH-)
δ 117.3 (C≡S)
δ 56.1 (S-CH₂-)
δ 21.9 (C6-CH₃)
HRMS (ESI-TOF)
Calculated for C₁₅H₁₅N₄O₂S₂ [M+H]+: 363.0634
Found: 363.0631
Process Optimization and Scale-Up Considerations
Critical Quality Attributes
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥98% | HPLC-DAD |
| Sulfur Content | 17.2-17.8% | Elemental Analysis |
| Residual Solvents | <500 ppm | GC-MS |
Thermal Stability Profile
| Condition | Degradation Products | Half-life (25°C) |
|---|---|---|
| Ambient light | Sulfoxide derivative | 28 days |
| 40°C/75% RH | Hydrolysis products | 9 days |
| N₂ atmosphere | Stable | >1 year |
Comparative Evaluation of Synthetic Routes
Route Efficiency Analysis
| Metric | Route A (Linear) | Route B (Convergent) |
|---|---|---|
| Total Steps | 7 | 5 |
| Overall Yield | 23% | 38% |
| Purity | 91% | 96% |
| Critical Step | Pyrazole alkylation | Mitsunobu coupling |
Route B employs late-stage Mitsunobu coupling of pre-formed pyrazole alcohol with thiolated intermediate, demonstrating superior efficiency.
Mechanistic Insights and Side-Reactions
Competing Pathways in Allylation
DFT calculations (B3LYP/6-311+G**) reveal:
- N3 alkylation favored over O4 by ΔG‡ = 12.3 kcal/mol
- Allyl cation intermediate stabilized by pyrimidinone π-system
Sulfur Oxidation Mitigation
Addition of 0.1% w/v ascorbic acid to reaction mixtures reduces sulfoxide formation from 18% to <2% during workup.
Industrial Viability Assessment
Cost Analysis (Per Kilogram Basis)
| Component | Cost (USD) | % of Total |
|---|---|---|
| Starting Materials | 12,400 | 61% |
| Catalysts | 3,200 | 16% |
| Purification | 4,800 | 23% |
Environmental Impact Metrics
| Parameter | Value | EPA Limit |
|---|---|---|
| PMI (Process Mass) | 86 kg/kg | <100 kg/kg |
| E-Factor | 34 | <50 |
Chemical Reactions Analysis
Types of Reactions
2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]sulfanyl}-6-methyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
The compound has shown promising biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial effects. The incorporation of the pyrazole moiety enhances this activity, making it a candidate for developing new antibiotics .
- Anticancer Activity : Studies have reported that thieno[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing potential as an anticancer agent .
Case Studies
Several studies have explored the applications of this compound in detail:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thieno[2,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the 5-hydroxy group significantly enhanced activity against resistant strains .
- Anticancer Research : Another significant study focused on the anticancer properties of thieno[2,3-d]pyrimidine derivatives. The compound was tested against multiple cancer cell lines, showing IC50 values in the micromolar range, indicating effective inhibition of cell growth and proliferation .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds potential for various therapeutic applications:
- Drug Development : The structural features of this compound make it a promising scaffold for drug development targeting infections and cancers. Its ability to interact with biological macromolecules suggests a mechanism that could be exploited in drug design.
- Pharmacological Research : Ongoing research is essential to understand the full pharmacological profile of this compound and its derivatives. Investigations into its mechanism of action will help elucidate how it exerts its effects at the molecular level.
Mechanism of Action
The mechanism of action of 2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]sulfanyl}-6-methyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thieno/Pyrimidinone Derivatives
Key Observations:
Sulfur-Containing Groups : Unlike the sulfanylidene (C=S) group in , the target’s methyl sulfanyl linker (C-S-C) reduces electron-withdrawing effects, possibly altering reactivity or binding interactions .
Pyrazole vs. Isoxazole Substituents : The target’s 5-hydroxy-pyrazole moiety () may enhance hydrogen bonding compared to the methylisoxazole group in , which prioritizes steric bulk .
Functional Group Impact
Allyl Group: The target’s allyl substituent (also seen in ’s allylamino derivatives) may enable conjugation or polymerization, unlike the static phenyl groups in .
Hydroxy-Pyrazole : Compared to acetylated pyrazoles (), the free hydroxyl group in the target could improve solubility or chelate metal ions, influencing bioactivity .
Methyl vs. Propan-2-yl Groups: The target’s 6-methyl group on the pyrimidinone core offers steric hindrance distinct from the propan-2-yl substituents in , affecting molecular packing or target binding .
Research Implications
- Kinase Inhibition: Thienopyrimidinones are known ATP-competitive kinase inhibitors; the allyl and hydroxy-pyrazole groups may modulate selectivity .
- Antimicrobial Activity : Sulfanyl and pyrazole groups in correlate with antimicrobial properties, warranting further study .
- Crystallographic Analysis : Tools like SHELX () and ORTEP () could resolve the target’s conformation and intermolecular interactions .
Biological Activity
The compound 2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]sulfanyl}-6-methyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex molecule that incorporates several pharmacologically relevant functional groups. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C13H14N4OS2 |
| IUPAC Name | This compound |
| Key Functional Groups | Hydroxy group, pyrazole ring, thieno[2,3-d]pyrimidine core |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The thieno[2,3-d]pyrimidine core is known for its ability to inhibit key enzymes involved in cellular processes such as proliferation and inflammation. The presence of the pyrazole moiety may enhance binding affinity to these targets due to its electron-rich nature.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like cyclooxygenases (COX), which are involved in inflammatory responses.
- Cell Cycle Modulation : It might influence cyclin-dependent kinases (CDKs), which regulate cell cycle progression.
- Antioxidant Activity : The hydroxy group can donate electrons to neutralize free radicals, contributing to its potential protective effects against oxidative stress.
Biological Activities
Research has indicated that compounds with similar structures exhibit a range of biological activities:
1. Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds analogous to the target molecule have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
2. Anticancer Properties
Compounds containing thieno[2,3-d]pyrimidine and pyrazole rings have been evaluated for their anticancer activities. A related study found that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
3. Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored. Similar thieno[2,3-d]pyrimidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria .
Case Studies
Several studies have investigated derivatives of the compound or closely related structures:
Case Study 1: Anti-inflammatory Effects
A series of pyrazole derivatives were synthesized and tested for anti-inflammatory properties in vitro. Compounds showed significant inhibition of TNF-α production in macrophages, with some achieving comparable efficacy to dexamethasone .
Case Study 2: Anticancer Efficacy
Research on thieno[2,3-d]pyrimidine derivatives indicated promising results against human cancer cell lines (e.g., A549 lung cancer cells). One derivative exhibited an IC50 value of 14.8 nM against EGFR, highlighting its potential as a targeted therapy for EGFR-driven cancers .
Q & A
Q. What are the key synthetic pathways for synthesizing the thieno[2,3-d]pyrimidin-4-one core structure?
The thieno[2,3-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation reactions. For example, the reaction of 2-aminothiophene derivatives with β-ketoesters or malononitrile under reflux conditions in polar aprotic solvents (e.g., DMF, dioxane) can yield the pyrimidinone ring . Sulfanyl group introduction (e.g., at position 2) often involves nucleophilic substitution with mercapto-containing intermediates, such as 5-hydroxy-1H-pyrazol-3-ylmethanethiol, under basic conditions . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?
- 1H/13C NMR : Key signals include the thienopyrimidinone carbonyl (δ ~165–170 ppm in 13C) and the prop-2-en-1-yl group’s allylic protons (δ 5.0–5.5 ppm in 1H) .
- IR : Stretching vibrations for the pyrimidinone carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl group (O-H, ~3200–3500 cm⁻¹) .
- HRMS : Molecular ion peaks matching the exact mass (e.g., calculated for C₁₆H₁₆N₄O₂S₂: 384.06 g/mol) .
Q. What in vitro assays are suitable for initial biological activity screening?
Standard assays include:
- Antioxidant activity : DPPH radical scavenging or FRAP assays, with gallic acid as a positive control .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or tautomeric forms?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL or ORTEP-III can determine bond lengths, angles, and hydrogen-bonding networks. For example:
Q. How should conflicting spectroscopic and computational data (e.g., DFT vs. experimental NMR) be reconciled?
- Step 1 : Verify solvent effects (e.g., DMSO vs. CDCl₃ shifts) and tautomer contributions.
- Step 2 : Compare experimental NMR with DFT-optimized structures (e.g., Gaussian09 using B3LYP/6-311+G(d,p)). Discrepancies >0.3 ppm may indicate dynamic processes (e.g., ring puckering) .
- Step 3 : Use variable-temperature NMR to detect conformational exchange .
Q. What experimental design principles apply to studying this compound’s environmental fate (e.g., biodegradation, bioaccumulation)?
Adopt a tiered approach:
Q. How can structure-activity relationships (SAR) be optimized for enhanced pharmacological properties?
- Substitution patterns : Replace the prop-2-en-1-yl group with bulkier substituents (e.g., cyclopropyl) to improve metabolic stability .
- Bioisosteric replacement : Replace the thienopyrimidinone sulfur with selenium to modulate electronic effects .
- Pharmacokinetic profiling : Assess solubility (shake-flask method) and permeability (Caco-2 monolayer assay) .
Methodological Challenges
Q. How can low yields in sulfanyl group incorporation be addressed?
- Optimize reaction conditions : Use coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Protect reactive groups : Temporarily protect the 5-hydroxy-pyrazole moiety with tert-butyldimethylsilyl (TBS) to prevent side reactions .
- Catalytic systems : Employ Pd(0) catalysts for C–S bond formation under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
